REACTION_CXSMILES
|
[OH2:1].[OH-:2].[Na+].[C:4]1([C:10]2[CH:11]=[CH:12][C:13]([C:16]#N)=[N:14][CH:15]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C>[C:4]1([C:10]2[CH:11]=[CH:12][C:13]([C:16]([OH:2])=[O:1])=[N:14][CH:15]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The EtOH was evaporated
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with water (2 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |